Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate
Description
Properties
CAS No. |
180264-32-8 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12H,16H2,1-5H3 |
InChI Key |
QLOQBYGNOWCIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropanoic Acid
This precursor is typically synthesized via a Strecker amino acid synthesis or reductive amination approach:
- Starting materials :
- Benzaldehyde or substituted benzaldehyde derivatives
- Acetone or 2,2-dimethylpropanoic acid derivatives
- Ammonia or primary amines
Reaction Conditions
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| Formation of imine | Benzaldehyde + ammonia | Reflux in ethanol | Imine intermediate |
| Cyanide addition | Sodium cyanide | Room temperature | α-Amino nitrile |
| Hydrolysis | Acidic hydrolysis | Acidic aqueous solution | 3-Amino-2,2-dimethyl-3-phenylpropanoic acid |
Note: The stereochemistry at the chiral centers can be controlled via chiral catalysts or auxiliaries during the reductive steps.
Introduction of the tert-Butyl Ester Group
Esterification of the Carboxylic Acid
The carboxylic acid precursor is esterified with tert-butanol:
R-COOH + (CH3)3C-OH → R-CO-O-C(CH3)3
Reaction Data Table
| Parameter | Typical Value | Reference/Source |
|---|---|---|
| Catalyst | 10 mol% p-Toluenesulfonic acid | , |
| Solvent | Toluene | |
| Temperature | Reflux (~110°C) | |
| Yield | 75-85% | , |
Introduction of the Amino Group at the β-Position
The amino group can be introduced via nucleophilic substitution on a suitable precursor or by reduction of a nitro or imine intermediate:
Reductive Amination
- Starting aldehyde or ketone : Derived from the phenyl-substituted backbone
- Reagents : Ammonia or primary amines, with reducing agents such as sodium cyanoborohydride (NaBH3CN)
Conditions and Data
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reductive amination | NH3 + NaBH3CN | Mild acid catalysis, room temperature | β-Amino intermediate |
| Purification | Chromatography | Standard protocols | High purity β-amino ester |
Reference: The process aligns with methodologies described in, where selective amino functionalization is achieved with high stereocontrol.
Final Purification and Characterization
The synthesized compound is purified via:
- Column chromatography using silica gel
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexanes)
Characterization techniques include:
- NMR spectroscopy (¹H and ¹³C)
- Mass spectrometry
- Infrared spectroscopy
Data Summary Table
Research Findings and Perspectives
Recent advances in asymmetric synthesis and chiral catalysis have improved stereoselectivity in the formation of such compounds, as demonstrated in studies like those by Bu and colleagues (see) and patent literature (see). These methods emphasize the importance of chiral auxiliaries and catalysts to obtain enantiomerically pure products, which are crucial for pharmaceutical applications.
Furthermore, the use of green chemistry principles, such as solvent recycling and milder reaction conditions, is gaining prominence in industrial synthesis, as discussed in recent reviews (,).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound with potential applications in chemistry, biology, medicine, and industry. It features a tert-butyl group, an amino group, and a 3-methylphenyl substituent, giving it unique chemical properties.
Scientific Research Applications
- Chemistry Tert-butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate serves as a reagent in organic synthesis and as a building block for complex molecules. Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide as a nucleophile. Reactions are typically conducted under controlled temperatures and inert atmospheres to optimize yield and purity. Laboratory methods can be scaled up for industrial production using continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions is crucial to minimize waste and reduce production costs.
- Biology It is utilized in the development of biologically active compounds. The mechanism of action involves interaction with molecular targets like enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, stabilizing the compound within the binding pocket and modulating the activity of the target protein.
- Medicine this compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
- Industry It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its reactivity is influenced by the presence of the tert-butyl and phenyl groups, which can stabilize transition states and intermediates .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects: The target compound’s phenyl group distinguishes it from analogs like tert-butyl 3-bromopropanoate (bromo substituent) or tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (trifluoromethyl benzyl group). The phenyl group may enhance aromatic interactions in drug design, whereas bromo or trifluoromethyl groups improve electrophilic reactivity or lipophilicity .
- Salt Forms: The hydrochloride derivative (e.g., tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride) demonstrates altered solubility and stability compared to the free base, which is critical for pharmaceutical formulations .
Biological Activity
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate (CAS No. 180264-32-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C13H19NO2
Molecular Weight : 219.30 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C(=O)OCC(C)(C)C)N
InChI Key : ZQKZJYFZQXHCDY-UHFFFAOYSA-N
This compound acts primarily as a nucleophile , allowing it to participate in various biochemical reactions within biological systems. Its structure enables interactions with enzymes and receptors, potentially modulating their activity. The compound's ability to form stable bonds with electrophilic centers in proteins may contribute to its biological effects, including anti-inflammatory and anticancer properties .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . In vitro assays have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a study reported that the compound caused a dose-dependent reduction in cell viability in HeLa cells, with an IC50 value indicating effective cytotoxicity at concentrations as low as 20 μg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This inhibition could make it a candidate for treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- In Vitro Studies :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability across multiple concentrations, highlighting its potential as an anticancer agent.
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H19NO2 | Anticancer, Anti-inflammatory |
| 4-Amino-pyrimidine | C5H6N4 | Antineoplastic |
| Phenylalanine derivatives | C9H11NO2 | Neuroprotective |
This table illustrates how this compound compares with other biologically active compounds. Its unique structure contributes to its specific activities against cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
